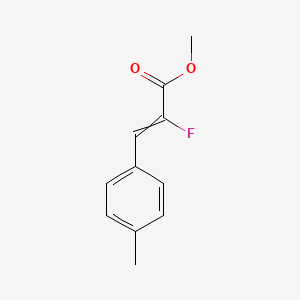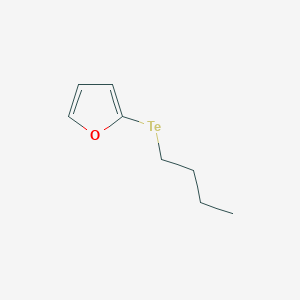
Furan, 2-(butyltelluro)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 2-(butyltelluro)-: is an organotellurium compound where a butyl group is attached to the tellurium atom, which is further bonded to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-(butyltelluro)- typically involves the reaction of furan with butyllithium followed by the introduction of tellurium. A common method includes:
Lithiation of Furan: Furan is treated with n-butyllithium in a dry solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) to form the lithiated furan intermediate.
Introduction of Tellurium: The lithiated furan is then reacted with a tellurium source, such as tellurium tetrachloride or elemental tellurium, to form the desired Furan, 2-(butyltelluro)- compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Furan, 2-(butyltelluro)- can undergo oxidation reactions, often leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.
Substitution: The butyl group or the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products:
Oxidation Products: Telluroxides, tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted furans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Furan, 2-(butyltelluro)- is used as a precursor in the synthesis of more complex organotellurium compounds. Its unique reactivity makes it valuable in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology and Medicine: Organotellurium compounds, including Furan, 2-(butyltelluro)-, have shown potential in medicinal chemistry due to their biological activity. They are being explored for their antioxidant, anticancer, and antimicrobial properties .
Industry: In the industrial sector, organotellurium compounds are used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of Furan, 2-(butyltelluro)- involves its interaction with biological molecules through the tellurium center. The tellurium atom can undergo redox reactions, influencing cellular oxidative stress pathways. This redox activity is crucial for its
Eigenschaften
CAS-Nummer |
408492-37-5 |
|---|---|
Molekularformel |
C8H12OTe |
Molekulargewicht |
251.8 g/mol |
IUPAC-Name |
2-butyltellanylfuran |
InChI |
InChI=1S/C8H12OTe/c1-2-3-7-10-8-5-4-6-9-8/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
AOHMTIGCAWOBHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



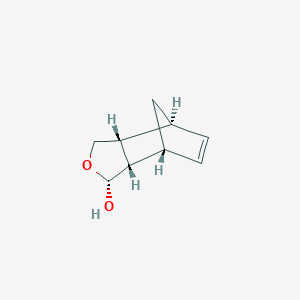
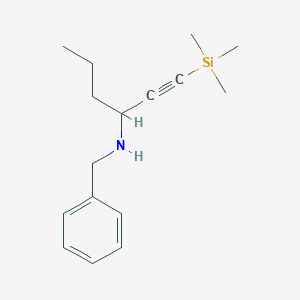
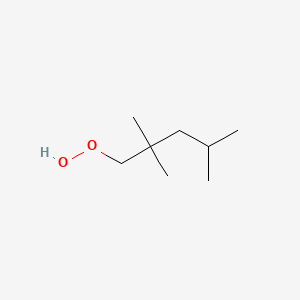
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
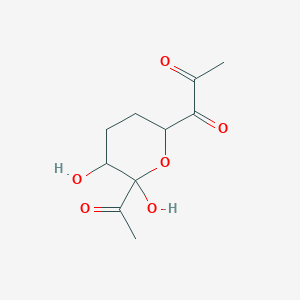
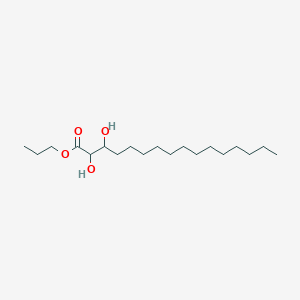
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
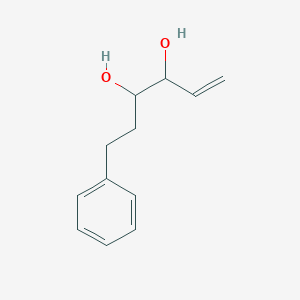
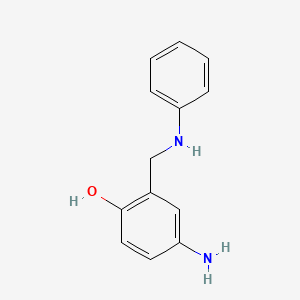
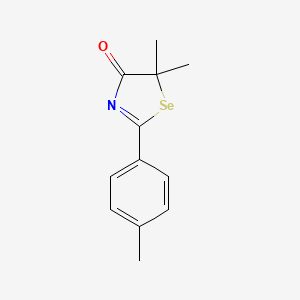
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
